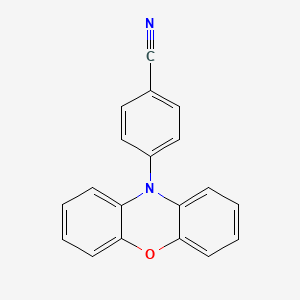
4-(10H-Phenoxazin-10-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(10H-Phenoxazin-10-yl)benzonitrile is an organic compound with the molecular formula C19H12N2O. It is a white solid that is primarily used as an intermediate in organic synthesis. This compound is notable for its unique structure, which includes a phenoxazine moiety linked to a benzonitrile group. This structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10H-Phenoxazin-10-yl)benzonitrile typically involves the reaction of phenoxazine with a benzonitrile derivative. One common method is the nucleophilic aromatic substitution reaction, where phenoxazine is reacted with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
化学反応の分析
Types of Reactions
4-(10H-Phenoxazin-10-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenoxazine moiety can be oxidized to form phenoxazine-10-oxide.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Phenoxazine-10-oxide.
Reduction: 4-(10H-Phenoxazin-10-yl)benzylamine.
Substitution: Various substituted phenoxazine derivatives depending on the electrophile used.
科学的研究の応用
4-(10H-Phenoxazin-10-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism of action of 4-(10H-Phenoxazin-10-yl)benzonitrile is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxazine moiety can participate in electron transfer processes, which is crucial for its role in photophysical applications. The nitrile group can also engage in hydrogen bonding and other interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
4-(10H-Phenothiazin-10-yl)benzonitrile: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
4-(10H-Phenoxazin-10-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
4-(10H-Phenoxazin-10-yl)benzonitrile is unique due to its specific combination of a phenoxazine moiety and a benzonitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications such as in OLEDs and as a fluorescent probe .
特性
分子式 |
C19H12N2O |
|---|---|
分子量 |
284.3 g/mol |
IUPAC名 |
4-phenoxazin-10-ylbenzonitrile |
InChI |
InChI=1S/C19H12N2O/c20-13-14-9-11-15(12-10-14)21-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)21/h1-12H |
InChIキー |
SNCPYPQJYWCSKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-2-carbonyl]amino]-2-phenylacetyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B14116442.png)
![2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14116444.png)
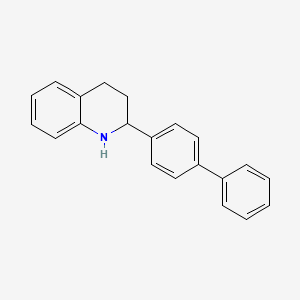
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14116455.png)
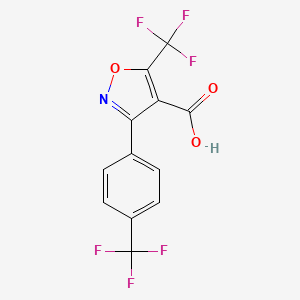
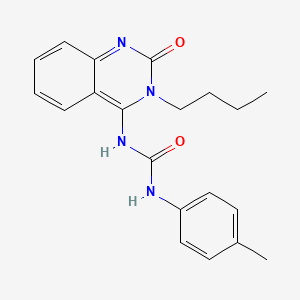

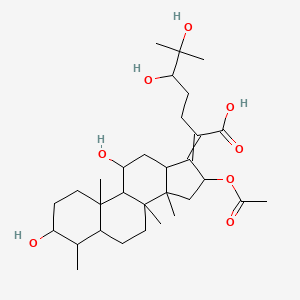

![4-Methoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14116494.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)

![N-(4-chloro-2-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116518.png)
![3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B14116525.png)
